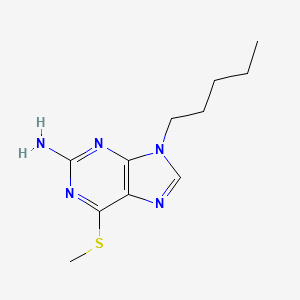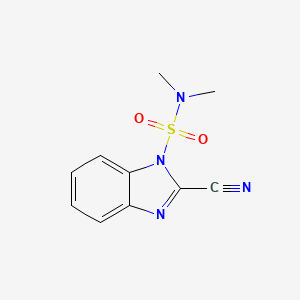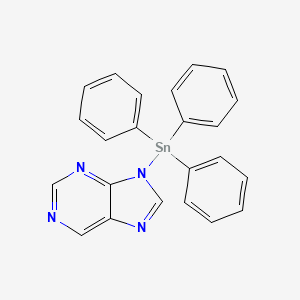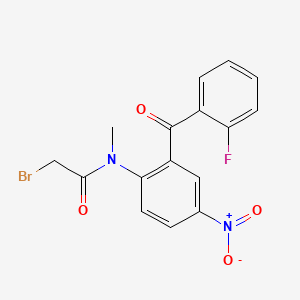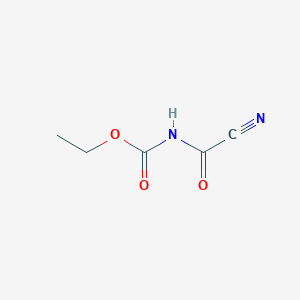
Ethyl N-(cyanocarbonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(cyanocarbonyl)carbamate, also known as carbamic acid, N-(cyanocarbonyl)-, ethyl ester, is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is characterized by its density of 1.247±0.06 g/cm³ at 20°C and a predicted pKa of 4.94±0.46 . It is used in various chemical processes and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl N-(cyanocarbonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with cyanogen chloride under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: Industrial production often involves the use of large-scale reactors where ethyl carbamate and cyanogen chloride are reacted under specific temperature and pressure conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-(cyanocarbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the cyanocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl N-(cyanocarbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl N-(cyanocarbonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity . This compound can also act as a protecting group for amines, influencing the stability and reactivity of the molecules it interacts with .
Comparación Con Compuestos Similares
- Methyl N-(cyanocarbonyl)carbamate
- Propyl N-(cyanocarbonyl)carbamate
- Butyl N-(cyanocarbonyl)carbamate
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H6N2O3 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
ethyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)7-4(8)3-6/h2H2,1H3,(H,7,8,9) |
Clave InChI |
DSFRCEAWEBDIOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


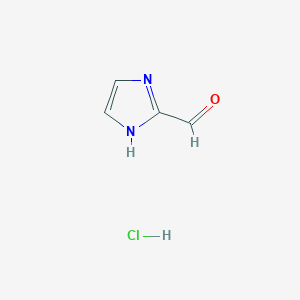
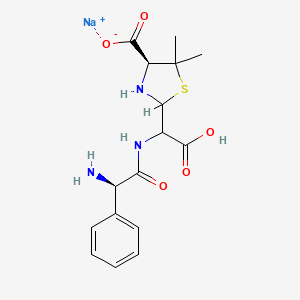
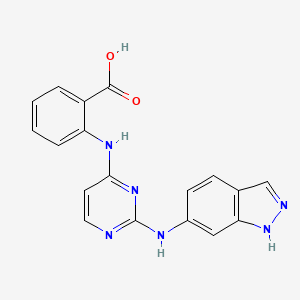
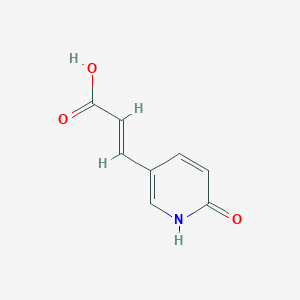
![1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937025.png)
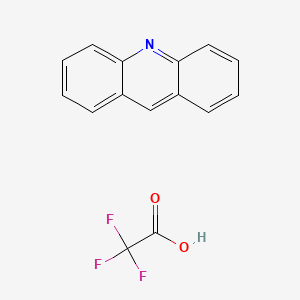
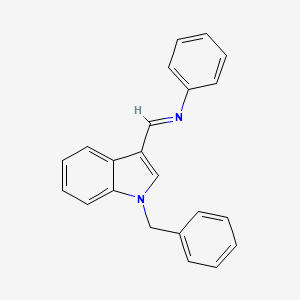
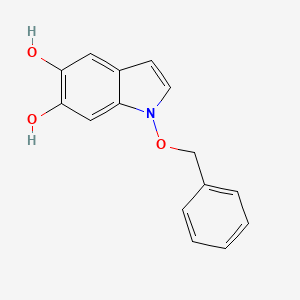
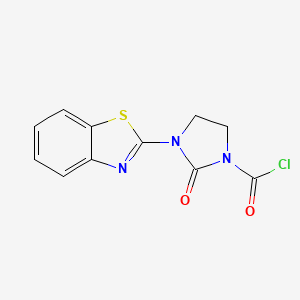
![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
